
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
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Overview
Description
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methylthio group, and a pyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Structure
The compound's chemical structure can be represented as follows:
Scientific Research Applications
This compound has several applications across different scientific disciplines:
- Chemistry : It serves as a building block in organic synthesis, facilitating the development of more complex molecules.
- Biology : Research has indicated its potential as an enzyme inhibitor. This property is particularly valuable in studying metabolic pathways and drug design.
- Medicine : Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for further pharmacological investigations.
- Industry : The compound is utilized in developing new materials and chemical processes, contributing to advancements in material science.
Case Studies
A review of literature reveals various case studies highlighting the compound's efficacy:
- Enzyme Inhibition Studies : Several studies have demonstrated the compound's ability to inhibit enzymes involved in inflammatory responses. For example, experiments showed that it effectively reduced the activity of cyclooxygenase enzymes (COX), which are key players in inflammation.
- Antimicrobial Activity : Laboratory tests indicated that the compound exhibits significant antimicrobial properties against various bacterial strains. This finding opens avenues for its use in developing new antimicrobial agents.
Table 1: Summary of Applications
Application Area | Description |
---|---|
Chemistry | Building block for organic synthesis |
Biology | Potential enzyme inhibitor |
Medicine | Anti-inflammatory and antimicrobial properties |
Industry | Development of new materials |
Table 2: Mechanism Insights
Mechanism Type | Description |
---|---|
Enzyme Inhibition | Binds to active sites of enzymes |
Pathway Influence | Affects biochemical pathways related to inflammation |
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Shares a similar benzoyl group but differs in the indole and benzimidazole moieties.
Methyl (4-chlorobenzoyl)acetate: Contains a chlorobenzoyl group but lacks the pyrrol ring and methylthio group.
Uniqueness
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-(4-(2-Chlorobenzoyl)-1-methyl-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid, with the CAS number 1269534-86-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClNO4S
- Molecular Weight : 339.79 g/mol
- InChIKey : HLYKACMRWWYWES-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly in relation to its anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process.
Compound | COX-II IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
In vivo studies demonstrated that PYZ16 achieved a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib, a standard anti-inflammatory drug .
The compound's mechanism involves inhibition of COX-II, which leads to reduced synthesis of prostaglandins responsible for pain and inflammation. The selectivity for COX-II over COX-I minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
-
Study on In Vivo Efficacy :
A study published in ACS Omega examined various pyrazole derivatives, including those related to our compound, showing promising anti-inflammatory effects with minimal ulcerogenic potential . -
Cytotoxicity Against Cancer Cell Lines :
Preliminary tests have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . -
Analgesic Properties :
The analgesic properties have been evaluated through various assays, demonstrating effectiveness comparable to traditional analgesics like zomepirac but with a different metabolic profile .
Properties
Molecular Formula |
C15H14ClNO4S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-[3-(2-chlorobenzoyl)-1-methyl-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C15H14ClNO4S/c1-17-14(21)9(7-11(18)19)12(15(17)22-2)13(20)8-5-3-4-6-10(8)16/h3-6,15H,7H2,1-2H3,(H,18,19) |
InChI Key |
CFFVPOBHADGGSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=C(C1=O)CC(=O)O)C(=O)C2=CC=CC=C2Cl)SC |
Origin of Product |
United States |
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